molecular formula C37H40N4O8S B1163586 N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein

Cat. No.: B1163586
M. Wt: 700.8
InChI Key: DXVAJXQJWVUBJA-RTMHUOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-oxo-dodecanoyl-L-Homoserine lactone (N-3-oxo-dodecanoyl-L-HSL) is a diffusible molecule involved in quorum sensing by bacteria. HSLs are also produced following proteolytic cleavage at a methionine residue by cyanogen bromide, as may be done during protein analysis. N-dodecanoyl-L-HSL-3-hydrazone-fluorescein is a fluorescently-tagged probe which allows the HSL molecule to be detected using fluorescence-based techniques.

Scientific Research Applications

Quorum-Sensing and Bacterial Communication

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein is closely related to acyl-homoserine lactones like N-(3-oxo-dodecanoyl) homoserine lactone, which play a significant role in bacterial communication, specifically in quorum-sensing. These molecules are used by bacteria like Pseudomonas aeruginosa to regulate community behaviors and contribute to pathogenicity. Research by Song et al. (2018) and Kaufmann et al. (2008) shows these molecules' role in inducing host cell death and manipulating host immune responses.

Immune System Interactions

These molecules not only facilitate bacterial communication but also interact with the mammalian immune system. For instance, Khambati et al. (2017) discovered that N-3-oxo-dodecanoyl-l-homoserine lactone inhibits mediator release and chemotaxis of murine mast cells, suggesting a possible role in modulating host defenses during bacterial infection (Khambati et al., 2017).

Cell Activation and Immune Response

Kravchenko et al. (2006) explored how N-(3-oxo-acyl)homoserine lactones, structurally similar to this compound, signal cell activation in the mammalian immune system. They found that these molecules do not require canonical innate immune system receptors, indicating a unique pathway of immune interaction (Kravchenko et al., 2006).

Biofilm Formation and Bacterial Growth

Cherepushkina et al. (2021) studied the effect of N-3-oxo-dodecanoyl-homoserine lactone on Pseudomonas aeruginosa, particularly its influence on biofilm formation and bacterial growth. Their findings highlight the complex role of these molecules in bacterial life cycles and pathogenicity (Cherepushkina et al., 2021).

Detection and Analysis Techniques

Liu et al. (2019) combined biosensor systems and liquid chromatography-tandem mass spectrometry to detect and assay AHL production in bacteria. Such techniques are crucial for understanding and manipulating these quorum-sensing molecules in both research and therapeutic contexts (Liu et al., 2019).

Therapeutic Potential and Applications

The understanding of these molecules has therapeutic implications. Horke et al. (2015) highlighted the role of paraoxonase 2 in mediating the biological effects of these molecules, suggesting potential therapeutic applications in targeting bacterial infections (Horke et al., 2015).

Properties

Molecular Formula

C37H40N4O8S

Molecular Weight

700.8

InChI

InChI=1S/C37H40N4O8S/c1-2-3-4-5-6-7-8-9-23(19-33(44)39-30-16-17-48-36(30)47)40-41-37(50)38-22-10-13-26(29(18-22)35(45)46)34-27-14-11-24(42)20-31(27)49-32-21-25(43)12-15-28(32)34/h10-15,18,20-21,30,42H,2-9,16-17,19H2,1H3,(H,39,44)(H,45,46)(H2,38,41,50

InChI Key

DXVAJXQJWVUBJA-RTMHUOKSSA-N

SMILES

OC1=CC(OC(C2=C3C4=CC=C(NC(N/N=C(CC(N[C@@H]5C(OCC5)=O)=O)CCCCCCCCC)=S)C=C4C(O)=O)=CC(C=C2)=O)=C3C=C1

Synonyms

N-dodecanoyl-L-HSL-3-hydrazone-fluorescein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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